[(E)-C-[4-(2,2-dimethylpropanoyl)phenyl]-N-methoxycarbonimidoyl] 4-(2,2-dimethylpropanoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- SDZ-FOX-988 is a small molecule drug initially developed by Novartis Pharma AG.
- Its chemical formula is C25H29NO5 .
- The compound functions as a CPT1 inhibitor (Carnitine palmitoyltransferase 1 inhibitor).
- Although its global highest research and development status is currently discontinued, it was investigated for its potential in treating type 2 diabetes mellitus .
Preparation Methods
- Radiolabeled SDZ-FOX-988 has been synthesized using the following steps:
- Condensation of 4-bromotoluene with [14C]-cuprous cyanide in DMSO at 180°C yields labeled 4-methylbenzonitrile.
- Grignard reaction with tert-butylmagnesium chloride in THF further transforms the labeled nitrile into SDZ-FOX-988 .
Chemical Reactions Analysis
- SDZ-FOX-988 likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are specific to the synthetic route.
- Major products formed from these reactions would depend on the specific reaction pathway.
Scientific Research Applications
- SDZ-FOX-988 has been studied in the context of:
Endocrinology and Metabolic Disease: Investigating its effects on metabolic pathways.
Toxicology: Understanding its impact on liver mitochondrial function and fatty acid oxidation.
Mechanism of Action
- SDZ-FOX-988 inhibits CPT1 , an enzyme involved in fatty acid transport into mitochondria.
- By blocking CPT1, it affects fatty acid metabolism and energy production.
- The exact molecular targets and pathways involved require further research.
Comparison with Similar Compounds
- Unfortunately, detailed information on similar compounds is not readily available in the provided sources.
- Further exploration would be necessary to highlight SDZ-FOX-988’s uniqueness compared to other related compounds.
Properties
Molecular Formula |
C25H29NO5 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
[(E)-C-[4-(2,2-dimethylpropanoyl)phenyl]-N-methoxycarbonimidoyl] 4-(2,2-dimethylpropanoyl)benzoate |
InChI |
InChI=1S/C25H29NO5/c1-24(2,3)20(27)16-8-12-18(13-9-16)22(26-30-7)31-23(29)19-14-10-17(11-15-19)21(28)25(4,5)6/h8-15H,1-7H3/b26-22+ |
InChI Key |
YXIAKADBIZQTQI-XTCLZLMSSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)C1=CC=C(C=C1)/C(=N\OC)/OC(=O)C2=CC=C(C=C2)C(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=C(C=C1)C(=NOC)OC(=O)C2=CC=C(C=C2)C(=O)C(C)(C)C |
Synonyms |
(4-(2,2-dimethyl-1-oxopropyl)phenyl)(methoxyimino)methyl 4-(2,2-dimethyl-1-oxopropyl)benzoate FOX 988 FOX-988 SDZ FOX 988 SDZ FOX-988 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.